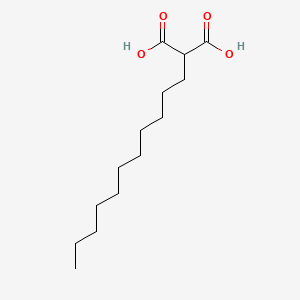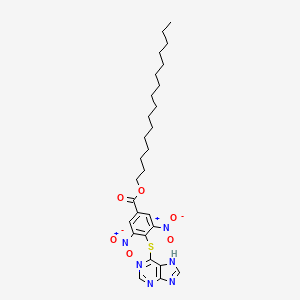
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound with the molecular formula C28H38N6O6S It is characterized by the presence of a hexadecyl chain, dinitro groups, and a purinylsulfanyl moiety attached to a benzoate core
Méthodes De Préparation
The synthesis of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves multiple steps, typically starting with the preparation of the benzoate core, followed by the introduction of the dinitro groups and the purinylsulfanyl moiety. The hexadecyl chain is then attached to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The dinitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The purinylsulfanyl moiety can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitro groups and purinylsulfanyl moiety play a crucial role in these interactions, potentially affecting the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can be compared with similar compounds such as:
- Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate These compounds share some structural similarities but differ in specific functional groups or substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Propriétés
Numéro CAS |
59921-67-4 |
|---|---|
Formule moléculaire |
C28H38N6O6S |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C28H38N6O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-40-28(35)21-17-22(33(36)37)25(23(18-21)34(38)39)41-27-24-26(30-19-29-24)31-20-32-27/h17-20H,2-16H2,1H3,(H,29,30,31,32) |
Clé InChI |
HIDUXCQHZFYSHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


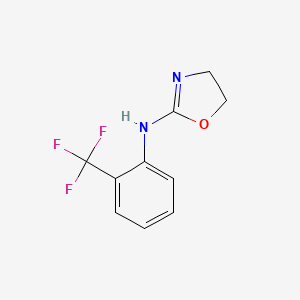

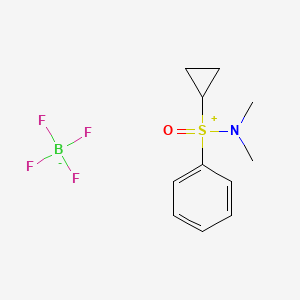

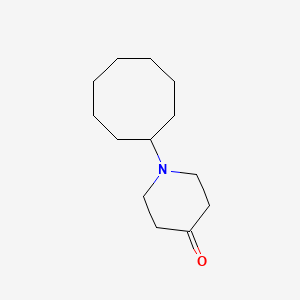
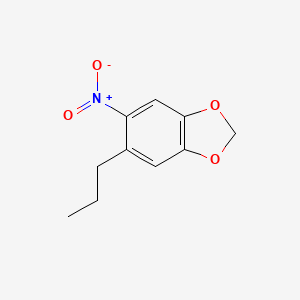
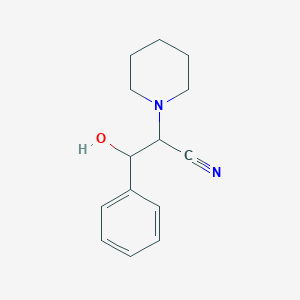
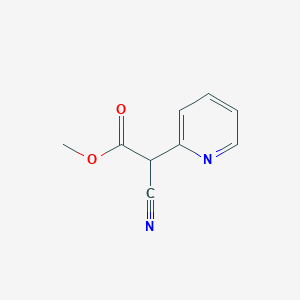
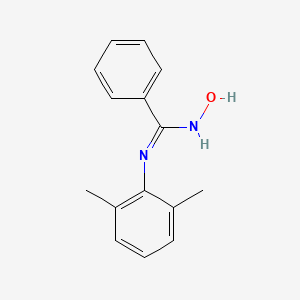

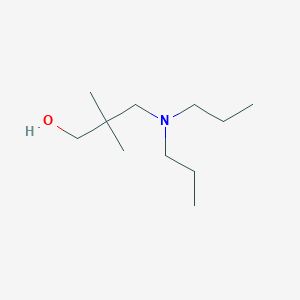
![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)

